1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole
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Overview
Description
1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs.
Preparation Methods
The synthesis of 1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Coupling with Thiophene: The thiophene moiety is attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles and thiophenes, which can be further utilized in synthetic chemistry .
Scientific Research Applications
1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent due to its ability to interact with specific cellular targets.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Material Science: The compound’s unique structure makes it a candidate for developing novel organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The indole and thiophene moieties facilitate binding to active sites, leading to inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, including anticancer activity and enzyme inhibition .
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole include other indole derivatives such as:
1-Methyl-2-phenylindole: Known for its use in organic synthesis and medicinal chemistry.
2-Ethyl-3-methylindole: Studied for its biological activities and potential therapeutic applications.
3-(2-Thienyl)-1H-indole: Explored for its electronic properties and use in material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
88103-97-3 |
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Molecular Formula |
C25H24N2S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]indole |
InChI |
InChI=1S/C25H24N2S/c1-4-27-17(3)24(19-11-6-8-13-21(19)27)25(22-14-9-15-28-22)23-16(2)26-20-12-7-5-10-18(20)23/h5-15,25-26H,4H2,1-3H3 |
InChI Key |
IZYIVRZSGGOHEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C(C3=CC=CS3)C4=C(NC5=CC=CC=C54)C)C |
Origin of Product |
United States |
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